molecular formula C20H21N3O2 B12548806 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- CAS No. 665023-38-1

1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)-

Cat. No.: B12548806
CAS No.: 665023-38-1
M. Wt: 335.4 g/mol
InChI Key: AAWBXUQYAFSTOH-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- is a heterocyclic compound that features a benzimidazole core with a carbonitrile group at the 5-position, a butyl group at the 1-position, and a 3,4-dimethoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines.

Scientific Research Applications

1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent by improving its interaction with biological targets.

Properties

CAS No.

665023-38-1

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-butyl-2-(3,4-dimethoxyphenyl)benzimidazole-5-carbonitrile

InChI

InChI=1S/C20H21N3O2/c1-4-5-10-23-17-8-6-14(13-21)11-16(17)22-20(23)15-7-9-18(24-2)19(12-15)25-3/h6-9,11-12H,4-5,10H2,1-3H3

InChI Key

AAWBXUQYAFSTOH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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